Phccc

Description

Structure

3D Structure

Properties

IUPAC Name |

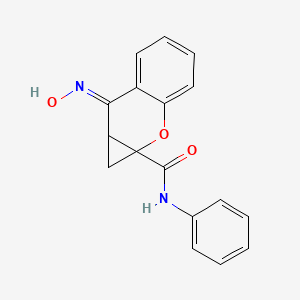

(7E)-7-hydroxyimino-N-phenyl-1,7a-dihydrocyclopropa[b]chromene-1a-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c20-16(18-11-6-2-1-3-7-11)17-10-13(17)15(19-21)12-8-4-5-9-14(12)22-17/h1-9,13,21H,10H2,(H,18,20)/b19-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPXPIEZPAXSELW-CYVLTUHYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1(OC3=CC=CC=C3C2=NO)C(=O)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C\2C1(OC3=CC=CC=C3/C2=N/O)C(=O)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179068-02-1 | |

| Record name | N-Phenyl-7-(hydroxyimino)cyclopropa(b)chromen-1a-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179068021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Core Mechanism of Action of PHCCC: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide (PHCCC) is a significant pharmacological tool in the study of metabotropic glutamate receptors (mGluRs), a class of G protein-coupled receptors (GPCRs) that modulate synaptic transmission and neuronal excitability. This technical guide provides a comprehensive overview of the mechanism of action of PHCCC, with a focus on its role as a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGluR4). The information presented herein is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of PHCCC's pharmacological profile.

Core Mechanism of Action: Positive Allosteric Modulation of mGluR4

The primary mechanism of action of PHCCC is its function as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 4 (mGluR4).[1][2][3][4] This activity is stereospecific, with the (-)-enantiomer of PHCCC being the active form.[1][3]

As a PAM, (-)-PHCCC does not bind to the orthosteric site where the endogenous agonist, glutamate, binds. Instead, it binds to a distinct allosteric site located within the transmembrane domain of the mGluR4.[1][3] This binding event induces a conformational change in the receptor that enhances the affinity and/or efficacy of orthosteric agonists like glutamate or the group III mGluR agonist L-AP4.[1][4]

The key effects of (-)-PHCCC on mGluR4 function are:

-

Increased Agonist Potency: (-)-PHCCC potentiates the effect of mGluR4 agonists, causing a leftward shift in their concentration-response curves. This means that a lower concentration of the agonist is required to elicit a given level of receptor activation in the presence of (-)-PHCCC.

-

Enhanced Maximum Efficacy: In addition to increasing potency, (-)-PHCCC can also enhance the maximal response achievable by an agonist.[1]

-

Direct Agonist Activity at High Concentrations: At higher concentrations, (-)-PHCCC can exhibit weak direct agonist activity at mGluR4, meaning it can activate the receptor even in the absence of an orthosteric agonist.[1][3]

This allosteric modulation of mGluR4 by PHCCC has been demonstrated to have significant functional consequences, including the inhibition of GABA release at the striatopallidal synapse, which is a key target in the basal ganglia motor circuit.[5] This has led to the investigation of PHCCC and other mGluR4 PAMs as potential therapeutic agents for Parkinson's disease.[5][6][7]

Signaling Pathway of mGluR4 Modulation by PHCCC

Quantitative Data Summary

The following table summarizes the key quantitative pharmacological data for (-)-PHCCC.

| Parameter | Receptor | Value | Assay Conditions | Reference |

| EC50 | human mGluR4a | >30 µM | GTPγS binding assay, in the absence of L-AP4 | [1] |

| human mGluR4a | ~6 µM | GTPγS binding assay, in the presence of 0.2 and 0.6 µM L-AP4 | [1] | |

| human mGluR4a | 3.8 µM | GTPγS binding assay, in the presence of 10 µM L-AP4 | [1] | |

| Antagonist Activity | human mGluR1b | 30% max antagonist efficacy | Functional assay | [1][3] |

| Selectivity | mGluR2, -3, -5a, -6, -7b, -8a | Inactive | Various functional assays | [1][3] |

Detailed Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the mechanism of action of PHCCC. For specific concentrations, incubation times, and buffer compositions, it is recommended to consult the original publications.

Cell Culture and Transfection for mGluR Expression

Objective: To express metabotropic glutamate receptors in a heterologous system for in vitro characterization.

General Protocol:

-

Cell Line Maintenance: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are commonly used.[5] Cells are maintained in a suitable growth medium (e.g., Dulbecco's Modified Eagle Medium - DMEM) supplemented with fetal bovine serum (FBS), and antibiotics (penicillin/streptomycin) in a humidified incubator at 37°C with 5% CO2.

-

Transfection: Cells are transiently or stably transfected with a plasmid vector containing the cDNA for the desired mGluR subtype (e.g., human mGluR4a). Transfection can be achieved using various methods, such as lipid-based reagents (e.g., Lipofectamine) or electroporation. For stable cell lines, a selection marker (e.g., neomycin resistance) is co-transfected, and cells are cultured in the presence of the selection agent.

-

Verification of Expression: Receptor expression is confirmed using techniques such as immunocytochemistry, western blotting, or functional assays.

GTPγS Binding Assay

Objective: To measure the activation of G proteins coupled to mGluR4 as a functional readout of receptor activation.

General Protocol:

-

Membrane Preparation: Cells expressing the mGluR of interest are harvested and homogenized in a lysis buffer. The cell lysate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer.

-

Assay Setup: In a microplate, the cell membranes are incubated with the test compound (e.g., (-)-PHCCC), an agonist (e.g., L-AP4), and [35S]GTPγS in a buffer containing GDP and MgCl2.

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period to allow for the binding of [35S]GTPγS to the activated G proteins.

-

Termination and Detection: The reaction is terminated by rapid filtration through a filter mat, which traps the membranes while allowing unbound [35S]GTPγS to pass through. The radioactivity retained on the filter is then quantified using a scintillation counter.

-

Data Analysis: The amount of [35S]GTPγS bound is plotted against the concentration of the agonist to generate concentration-response curves. The EC50 values are determined by fitting the data to a sigmoidal dose-response curve.

cAMP Assay

Objective: To measure the inhibition of adenylyl cyclase activity, a downstream signaling event of mGluR4 activation.

General Protocol:

-

Cell Plating: Cells expressing mGluR4 are plated in a multi-well plate and allowed to adhere overnight.

-

Pre-treatment: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Stimulation: Cells are then stimulated with forskolin (an activator of adenylyl cyclase) in the presence or absence of an mGluR4 agonist and/or PHCCC.

-

Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis: The inhibition of forskolin-stimulated cAMP production is calculated and plotted against the concentration of the test compound to determine IC50 values.

Electrophysiology at the Striatopallidal Synapse

Objective: To assess the functional effect of PHCCC on synaptic transmission in a native brain circuit.

General Protocol:

-

Brain Slice Preparation: Coronal brain slices containing the striatum and globus pallidus are prepared from rodents.

-

Recording Setup: The slices are placed in a recording chamber and continuously perfused with artificial cerebrospinal fluid (aCSF). Whole-cell patch-clamp recordings are made from neurons in the globus pallidus.

-

Synaptic Stimulation: An electrode is placed in the striatum to electrically stimulate the GABAergic inputs to the globus pallidus neurons, evoking inhibitory postsynaptic currents (IPSCs).

-

Drug Application: The effects of an mGluR4 agonist (e.g., L-AP4) and PHCCC on the amplitude of the evoked IPSCs are measured by bath application of the compounds.

-

Data Analysis: The percentage inhibition of the IPSC amplitude by the agonist in the presence and absence of PHCCC is calculated to determine the potentiating effect of the allosteric modulator.

Experimental Workflow for Characterizing PHCCC

Conclusion

(-)-PHCCC is a well-characterized positive allosteric modulator of mGluR4. Its ability to enhance the function of this receptor has made it an invaluable tool for elucidating the physiological roles of mGluR4 and for exploring its therapeutic potential in neurological disorders such as Parkinson's disease. This guide provides a foundational understanding of its mechanism of action, supported by quantitative data and an overview of the experimental methodologies employed in its characterization. Further research into the structure-activity relationship of PHCCC and the development of novel mGluR4 PAMs with improved pharmacokinetic and pharmacodynamic properties remain active areas of investigation in drug discovery.

References

- 1. Allosteric modulation of group III metabotropic glutamate receptor 4: a potential approach to Parkinson's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mGluR4-positive allosteric modulation as potential treatment for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (-)-PHCCC, a positive allosteric modulator of mGluR4: characterization, mechanism of action, and neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uni-regensburg.de [uni-regensburg.de]

- 5. pnas.org [pnas.org]

- 6. A Novel Class of Succinimide-Derived Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 1 Provides Insight into a Disconnect in Activity between the Rat and Human Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabotropic glutamate receptor subtypes as targets for neuroprotective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

discovery and synthesis of (-)-PHCCC

An In-depth Technical Guide to the Discovery and Synthesis of (-)-PHCCC

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-PHCCC (N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide) is a landmark molecule in the study of metabotropic glutamate receptors (mGluRs), identified as the first selective positive allosteric modulator (PAM) for the metabotropic glutamate receptor 4 (mGluR4). This discovery has provided a critical pharmacological tool for elucidating the function of mGluR4 and has established a proof-of-concept for the therapeutic potential of mGluR4 modulation in neurological disorders such as Parkinson's disease.[1] The activity of the racemic compound was found to reside entirely in the (-)-enantiomer.[2] This document provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental protocols related to (-)-PHCCC.

Discovery and Pharmacological Profile

The search for subtype-selective ligands for the group III mGluRs (mGluR4, -6, -7, and -8) led to the identification of (+/-)-PHCCC as a positive allosteric modulator of mGluR4.[2][3] Subsequent chiral separation and testing revealed that all modulatory activity was attributable to the (-)-enantiomer.[1] (-)-PHCCC is derived from the scaffold of CPCCOEt, a known mGluR1/5 antagonist, highlighting a fascinating case of scaffold re-exploration leading to a different class of activity on a related receptor subtype.[1][4]

(-)-PHCCC exhibits its primary activity by binding to an allosteric site within the transmembrane region of the mGluR4, distinct from the orthosteric site where the endogenous agonist glutamate binds.[2][3] This binding potentiates the receptor's response to an agonist, such as L-AP4, by increasing the agonist's potency and markedly enhancing its maximum efficacy.[1][2] At higher concentrations, (-)-PHCCC can also act as a direct, low-efficacy agonist of mGluR4.[2][3]

The compound demonstrates notable selectivity for mGluR4. It is inactive at mGluR2, -3, -5a, -6, -7b, and -8a.[2] However, it retains some activity from its parent scaffold, acting as a partial antagonist at mGluR1b and a general group I mGluR antagonist at low micromolar concentrations.[2][5]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for (-)-PHCCC's activity at various metabotropic glutamate receptors.

| Parameter | Receptor | Value | Notes | Reference |

| PAM Activity | mGluR4 | Potentiates agonist | Increases agonist potency and maximal efficacy. | [1][2] |

| Direct Agonist Activity | mGluR4 | Low Efficacy | Observed at higher concentrations of (-)-PHCCC. | [2][3] |

| Antagonist Activity | mGluR1 | IC₅₀ ~ 3 µM | Antagonist activity for group I mGluRs. | [5] |

| Partial Antagonist Activity | mGluR1b | ~30% max efficacy | Partial antagonist effect observed. | [2] |

| Selectivity | mGluR2, -3, -5a, -6, -7b, -8a | Inactive | No significant activity observed at these subtypes. | [2] |

Synthesis of (-)-PHCCC

The synthesis of the PHCCC scaffold involves a multi-step process starting from chromone-2-carboxylic acid. A general synthetic route, which can be adapted for various analogs, is outlined below. The synthesis of the specific (-)-enantiomer requires chiral separation or an asymmetric synthesis approach.

General Synthesis Workflow

The logical workflow for synthesizing the PHCCC scaffold is depicted below.

Caption: General synthetic workflow for the PHCCC scaffold.

Experimental Protocols

Step 1: Cyclopropanation of Chromone-2-carboxylic acid [6]

-

To a solution of chromone-2-carboxylic acid in dimethylformamide (DMF), add trimethylsulfoxonium iodide ((CH₃)₃SOI) and sodium hydroxide (NaOH).

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, perform an aqueous workup to isolate the crude cyclopropane carboxylic acid analog.

-

Purify the product via crystallization or column chromatography.

Step 2: Amide Coupling [6]

-

Dissolve the cyclopropane carboxylic acid product from Step 1 in a suitable aprotic solvent (e.g., DMF).

-

Add an amine (e.g., aniline for PHCCC) and a peptide coupling agent such as HATU (2-(1H-7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyl uronium hexafluorophosphate methanaminium).

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the mixture.

-

Stir the reaction at room temperature until completion.

-

Isolate the resulting amide through an extractive workup and purify by column chromatography.

Step 3: Oximation [6]

-

Dissolve the amide product from Step 2 in methanol (MeOH).

-

Add hydroxylamine (NH₂OH), typically as a solution of hydroxylamine hydrochloride with a base (e.g., sodium acetate).

-

Heat the mixture (e.g., to 65 °C) and stir for several hours.

-

Monitor the reaction for the conversion of the ketone to the oxime.

-

After completion, cool the reaction, remove the solvent under reduced pressure, and purify the final product, the PHCCC scaffold, by crystallization or chromatography.

Step 4: Chiral Separation To obtain the active (-)-enantiomer, the racemic mixture ((+/-)-PHCCC) can be separated using chiral chromatography techniques (e.g., chiral HPLC or SFC).

Mechanism of Action and Signaling Pathway

As a member of the group III mGluRs, mGluR4 is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o protein. The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.[7][8] (-)-PHCCC, as a PAM, enhances this process in the presence of an agonist.

mGluR4 Signaling Pathway

The diagram below illustrates the signaling cascade initiated by mGluR4 activation and the modulatory role of (-)-PHCCC.

Caption: mGluR4 signaling pathway modulated by (-)-PHCCC.

Key Experimental Assays

The characterization of (-)-PHCCC relies on specific in vitro assays to determine its potency, efficacy, and selectivity.

Membrane Preparation and Radioligand Binding

This protocol is used to assess how a compound affects the binding of a known radiolabeled ligand to the receptor.

-

Cell Culture: Culture cells stably expressing the human mGluR subtype of interest (e.g., hmGluR4a) in large quantities.[3]

-

Membrane Preparation: Harvest the cells and homogenize them in a cold buffer solution. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Pellet the membranes from the supernatant by high-speed centrifugation. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous substances.[3]

-

Binding Assay: Incubate the prepared membranes with a known radiolabeled group III mGluR agonist (e.g., [³H]L-AP4) in the presence of varying concentrations of the test compound ((-)-PHCCC).

-

Detection: After incubation, rapidly filter the samples through glass fiber filters to separate bound from free radioligand. Wash the filters to reduce non-specific binding. Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Analyze the data to determine the IC₅₀ or Kᵢ values, which indicate the compound's affinity for the receptor binding site.

Functional Assays (e.g., cAMP Measurement)

These assays measure the functional consequence of receptor activation.

-

Cell Plating: Plate cells expressing the target receptor (e.g., hmGluR4) in multi-well plates.

-

Compound Incubation: Treat the cells with the agonist (e.g., L-AP4) in the presence and absence of various concentrations of (-)-PHCCC. To measure the inhibition of adenylyl cyclase, first stimulate the cells with a compound like forskolin to increase basal cAMP levels.[7][8]

-

Cell Lysis and Detection: After incubation, lyse the cells and measure intracellular cAMP levels using a suitable detection kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

Data Analysis: Plot the concentration-response curves to determine the EC₅₀ of the agonist in the presence and absence of the modulator. A leftward shift in the agonist's EC₅₀ indicates positive allosteric modulation. The maximal response (Emax) can also be compared.

Conclusion

(-)-PHCCC remains a cornerstone compound in the field of mGluR pharmacology. Its discovery as a selective mGluR4 PAM not only provided a vital tool for basic research but also validated the therapeutic strategy of allosterically modulating this receptor.[1] While its own physicochemical properties have limited its clinical development, the scaffold has served as a critical starting point for the discovery of next-generation mGluR4 PAMs with improved potency and drug-like properties.[4][9] The technical information provided herein serves as a guide for researchers aiming to understand, synthesize, or build upon the foundational work established by (-)-PHCCC.

References

- 1. mGluR4-positive allosteric modulation as potential treatment for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (-)-PHCCC, a positive allosteric modulator of mGluR4: characterization, mechanism of action, and neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uni-regensburg.de [uni-regensburg.de]

- 4. pubs.acs.org [pubs.acs.org]

- 5. adooq.com [adooq.com]

- 6. Re-exploration of the PHCCC Scaffold: Discovery of Improved Positive Allosteric Modulators of mGluR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PHCCC, a Specific Enhancer of Type 4 Metabotropic Glutamate Receptors, Reduces Proliferation and Promotes Differentiation of Cerebellar Granule Cell Neuroprecursors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PHCCC, a specific enhancer of type 4 metabotropic glutamate receptors, reduces proliferation and promotes differentiation of cerebellar granule cell neuroprecursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Re-exploration of the PHCCC Scaffold: Discovery of Improved Positive Allosteric Modulators of mGluR4 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Allosteric Modulator PHCCC: A Technical Guide to its Effects on Glutamate Receptor Subtypes

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide (PHCCC) is a valuable pharmacological tool for the study of metabotropic glutamate receptors (mGluRs). It exhibits a distinct profile of activity, primarily acting as a positive allosteric modulator (PAM) of the mGluR4 subtype, while also displaying negative allosteric modulator (NAM) properties at mGluR1. This differential activity makes PHCCC a key compound for dissecting the physiological and pathological roles of these specific glutamate receptor subtypes. This technical guide provides an in-depth overview of the effects of PHCCC on glutamate receptor subtypes, detailing its pharmacological properties, the experimental protocols used for its characterization, and the signaling pathways it modulates.

Pharmacological Profile of PHCCC

PHCCC's interaction with mGluRs is subtype-specific, a characteristic that has been leveraged in numerous neuroscience studies. Its primary activities are summarized below.

Positive Allosteric Modulation of mGluR4

The most prominent and widely studied effect of PHCCC is its positive allosteric modulation of mGluR4. As a PAM, PHCCC does not activate the receptor directly but enhances the affinity and/or efficacy of the endogenous ligand, glutamate, or orthosteric agonists like L-AP4.[1][2] This potentiation of mGluR4 activity is significant for therapeutic strategies targeting this receptor, particularly in the context of Parkinson's disease, where enhancing mGluR4 function has shown promise.[2][3] At higher concentrations, PHCCC can exhibit weak direct agonist activity at mGluR4.[1] The binding site for PHCCC on mGluR4 is located within the transmembrane region of the receptor.[1][4]

Negative Allosteric Modulation of mGluR1

In addition to its effects on mGluR4, PHCCC also acts as a negative allosteric modulator (NAM) or a partial antagonist at the mGluR1b subtype.[1][4] This means it can reduce the response of mGluR1b to glutamate. This activity is generally observed at similar concentrations to its mGluR4 PAM activity, which is a crucial consideration for interpreting experimental results. The antagonistic effect at mGluR1 is partial, with a maximal inhibition of approximately 30%.[4]

Selectivity Profile

Studies have shown that the (-)-enantiomer of PHCCC is the active form.[1] It is largely inactive at other mGluR subtypes, including mGluR2, mGluR3, mGluR5a, mGluR6, mGluR7b, and mGluR8a, making it a relatively selective tool for studying mGluR1 and mGluR4.[1][4]

Quantitative Data

The following table summarizes the key quantitative parameters of PHCCC's activity at mGluR1 and mGluR4. These values are essential for designing experiments and interpreting data.

| Receptor Subtype | Modality | Parameter | Value | Reference |

| mGluR1b | Negative Allosteric Modulator / Partial Antagonist | IC₅₀ | 3.4 µM | [4] |

| Maximum Antagonist Efficacy | ~30% | [1][4] | ||

| mGluR4 | Positive Allosteric Modulator | EC₅₀ (in the absence of agonist) | ~30 µM | [4] |

Note: IC₅₀ (Half maximal inhibitory concentration) is the concentration of an inhibitor where the response is reduced by half. EC₅₀ (Half maximal effective concentration) is the concentration of a drug that gives half-maximal response.

Experimental Protocols

The characterization of PHCCC's effects on glutamate receptors relies on a variety of in vitro and ex vivo experimental techniques. Below are detailed methodologies for key assays.

GTPγ[³⁵S] Binding Assay

This functional assay measures the activation of G-protein coupled receptors (GPCRs) by quantifying the binding of the non-hydrolyzable GTP analog, GTPγ[³⁵S], to Gα subunits upon receptor activation.

Objective: To determine the effect of PHCCC on mGluR4 activation in the presence or absence of an orthosteric agonist.

Methodology:

-

Membrane Preparation:

-

HEK293 or CHO cells stably expressing the human mGluR4a subtype are cultured and harvested.

-

Cells are homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) and centrifuged to pellet the membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

-

Assay Procedure:

-

Membranes are incubated in an assay buffer containing GDP (to ensure G-proteins are in their inactive state), the orthosteric agonist (e.g., L-AP4), PHCCC at various concentrations, and GTPγ[³⁵S].

-

The reaction is incubated at 30°C for a defined period (e.g., 60 minutes).

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free GTPγ[³⁵S].

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

-

Data are analyzed using non-linear regression to determine EC₅₀ values for agonists and the modulatory effect of PHCCC.

-

Intracellular Calcium Flux Assay

This assay is used to measure the activation of Gq-coupled receptors, such as mGluR1, which signal through the release of intracellular calcium.

Objective: To determine the antagonistic effect of PHCCC on mGluR1b activation.

Methodology:

-

Cell Preparation:

-

HEK293 or CHO cells expressing the mGluR1b subtype are seeded in 96-well plates.

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) in a buffer solution for a specific duration (e.g., 60 minutes at 37°C).

-

-

Assay Procedure:

-

The dye is washed off, and cells are incubated with varying concentrations of PHCCC.

-

A baseline fluorescence reading is taken using a fluorescence plate reader.

-

An mGluR1 agonist (e.g., glutamate or quisqualate) is added to stimulate the receptor.

-

Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time.

-

-

Data Analysis:

-

The increase in fluorescence upon agonist addition is quantified.

-

The inhibitory effect of PHCCC is calculated, and IC₅₀ values are determined by fitting the data to a dose-response curve.

-

Electrophysiology

Electrophysiological recordings from brain slices allow for the study of PHCCC's effects on synaptic transmission in a more physiologically relevant context.

Objective: To assess the modulation of synaptic strength by PHCCC at specific synapses, such as corticostriatal synapses.

Methodology:

-

Brain Slice Preparation:

-

Rodents are anesthetized and decapitated, and the brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF).

-

Coronal or sagittal slices containing the region of interest (e.g., the striatum) are prepared using a vibratome.

-

Slices are allowed to recover in oxygenated aCSF at room temperature.

-

-

Recording:

-

A single slice is transferred to a recording chamber continuously perfused with oxygenated aCSF.

-

Whole-cell patch-clamp recordings are made from medium spiny neurons in the striatum.

-

A stimulating electrode is placed in the corpus callosum to evoke excitatory postsynaptic potentials (EPSPs) or currents (EPSCs).

-

-

Experimental Protocol:

-

A stable baseline of evoked responses is recorded.

-

PHCCC is bath-applied to the slice, and changes in the amplitude and/or frequency of EPSPs/EPSCs are measured.

-

The effect of PHCCC can be tested in the presence of an mGluR4 agonist to observe potentiation.

-

-

Data Analysis:

-

The amplitude of the synaptic responses before and after drug application is compared to determine the effect of PHCCC.

-

Signaling Pathways

PHCCC's effects are mediated through the modulation of distinct intracellular signaling cascades coupled to mGluR1 and mGluR4.

mGluR1 Signaling Pathway

mGluR1 is a Group I mGluR and is canonically coupled to the Gαq/11 G-protein.[5][6] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[5][6] IP₃ diffuses to the endoplasmic reticulum to trigger the release of intracellular calcium, while DAG activates protein kinase C (PKC).[5][6] This cascade can lead to a wide range of cellular responses, including the modulation of ion channels and gene expression.[7][8] As a NAM, PHCCC attenuates this signaling cascade.

mGluR4 Signaling Pathways

mGluR4, a Group III mGluR, is primarily coupled to the Gαi/o G-protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] This is considered the canonical signaling pathway for mGluR4. However, studies have also identified a non-canonical pathway where mGluR4 activation can lead to the stimulation of PLC and subsequently PKC, which is involved in the inhibition of presynaptic calcium influx.[1] As a PAM, PHCCC enhances both of these signaling pathways in the presence of an agonist.

Conclusion

PHCCC is a pivotal pharmacological agent for investigating the roles of mGluR1 and mGluR4 in the central nervous system. Its well-characterized dual activity as a PAM at mGluR4 and a NAM at mGluR1, combined with its relative selectivity, provides a powerful tool for researchers. A thorough understanding of its quantitative effects, the experimental methods for its study, and the signaling pathways it modulates is essential for the accurate interpretation of experimental data and for the advancement of drug discovery programs targeting metabotropic glutamate receptors.

References

- 1. A new signalling pathway for parallel fibre presynaptic type 4 metabotropic glutamate receptors (mGluR4) in the rat cerebellar cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Signaling Mechanism from Gαq-Protein-Coupled Metabotropic Glutamate Receptors to Gene Expression: Role of the c-Jun N-Terminal Kinase Pathway | Journal of Neuroscience [jneurosci.org]

- 3. researchgate.net [researchgate.net]

- 4. bu.edu [bu.edu]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Group I Metabotropic Glutamate Receptor-Mediated Gene Transcription and Implications for Synaptic Plasticity and Diseases [frontiersin.org]

- 7. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Group I Metabotropic Glutamate Receptor-Mediated Gene Transcription and Implications for Synaptic Plasticity and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of PHCCC: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the in vitro pharmacological characterization of (-)-N-Phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide (PHCCC), a seminal positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). PHCCC has been a critical tool compound for elucidating the therapeutic potential of selectively enhancing mGluR4 activity in preclinical models of various central nervous system disorders, including Parkinson's disease, anxiety, and for neuroprotection. This document details the key in vitro assays used to characterize PHCCC, presenting quantitative data in structured tables, outlining experimental methodologies, and visualizing the relevant signaling pathways and experimental workflows.

Introduction

Metabotropic glutamate receptors (mGluRs) are a family of G protein-coupled receptors that modulate synaptic transmission and neuronal excitability. The mGluR4 subtype, a member of the group III mGluRs, is predominantly expressed on presynaptic terminals in the central nervous system. Its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and a subsequent reduction in neurotransmitter release. The development of subtype-selective ligands for mGluRs has been a significant challenge. PHCCC emerged as a landmark discovery, being the first identified selective positive allosteric modulator for mGluR4.[1] Allosteric modulators offer a more nuanced approach to receptor modulation compared to orthosteric agonists, as they fine-tune the receptor's response to the endogenous ligand, glutamate.

Mechanism of Action

PHCCC functions as a positive allosteric modulator of mGluR4.[1][2] This means it binds to a site on the receptor that is distinct from the glutamate binding site (the orthosteric site). This binding event does not activate the receptor on its own at low concentrations but rather enhances the affinity and/or efficacy of orthosteric agonists like L-AP4 and glutamate.[1][2] At higher concentrations, PHCCC can exhibit weak direct agonist activity.[1][2] The active enantiomer is (-)-PHCCC.[1][2] Chimeric receptor studies have indicated that the binding site for (-)-PHCCC is located within the transmembrane region of the mGluR4.[1][2]

Signaling Pathway of mGluR4

The activation of mGluR4, potentiated by PHCCC, initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

Quantitative In Vitro Data

The following tables summarize the key quantitative data for PHCCC from various in vitro functional assays.

Table 1: Potency and Efficacy of (-)-PHCCC at mGluR4

| Assay Type | Agonist | (-)-PHCCC Concentration | EC50 (µM) | Fold Shift | Maximal Response (% of Glutamate) | Reference |

| GTPγ[³⁵S] Binding | L-AP4 | - | - | - | - | [2] |

| L-AP4 | 3 µM | - | - | - | [2] | |

| L-AP4 | 10 µM | - | - | - | [2] | |

| L-Glutamate | - | 7.5 ± 1.6 | - | 100 | [3] | |

| L-Glutamate | 30 µM | 0.317 ± 0.1 | 5.5 | Increased | [3][4] | |

| Calcium Mobilization | Glutamate (EC₂₀) | - | 4.1 | - | - | [3][4] |

| cAMP Formation | Forskolin | 30 µM | - | - | Reduction | [5] |

Note: Fold shift is calculated from the leftward shift of the agonist concentration-response curve in the presence of PHCCC.

Table 2: Direct Agonist Activity of (-)-PHCCC at mGluR4

| Assay Type | Agonist | EC50 (µM) | Reference |

| GTPγ[³⁵S] Binding | (-)-PHCCC (in absence of L-AP4) | > 30 | [2] |

| GTPγ[³⁵S] Binding | (-)-PHCCC (in presence of 0.2 µM L-AP4) | ~ 6 | [2] |

| GTPγ[³⁵S] Binding | (-)-PHCCC (in presence of 0.6 µM L-AP4) | ~ 6 | [2] |

| GTPγ[³⁵S] Binding | (-)-PHCCC (in presence of 10 µM L-AP4) | 3.8 | [2] |

Table 3: Selectivity Profile of (-)-PHCCC

| Receptor Subtype | Activity | Efficacy | Reference |

| mGluR1b | Partial Antagonist | 30% maximum antagonist efficacy | [1][2] |

| mGluR2 | Inactive | - | [1][2] |

| mGluR3 | Inactive | - | [1][2] |

| mGluR5a | Inactive | - | [1][2] |

| mGluR6 | Inactive | - | [1][2] |

| mGluR7b | Inactive | - | [1][2] |

| mGluR8a | Inactive | - | [1][2] |

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

GTPγ[³⁵S] Binding Assay

This assay measures the activation of G proteins coupled to the receptor of interest. The binding of a non-hydrolyzable GTP analog, GTPγ[³⁵S], to the Gα subunit is a direct measure of receptor activation.

Methodology:

-

Membrane Preparation: Membranes from cells stably expressing human mGluR4a (hmGluR4a) are prepared.

-

Assay Buffer: The assay is typically performed in a buffer containing HEPES, MgCl₂, and NaCl.

-

Incubation: Membranes are incubated with GDP, the orthosteric agonist (e.g., L-AP4 or glutamate) at various concentrations, and the test compound (PHCCC) at fixed concentrations.

-

Initiation of Reaction: The binding reaction is initiated by the addition of GTPγ[³⁵S].

-

Termination and Separation: After incubation, the reaction is terminated by rapid filtration through glass fiber filters to separate bound from free GTPγ[³⁵S].

-

Quantification: The amount of bound GTPγ[³⁵S] is quantified by liquid scintillation counting.

-

Data Analysis: Data are analyzed using non-linear regression to determine EC₅₀ and Eₘₐₓ values.

cAMP Formation Assay

This assay is used to assess the functional consequence of mGluR4 activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.

Methodology:

-

Cell Culture: Cells expressing mGluR4 are cultured in appropriate media.

-

Stimulation: Cells are pre-incubated with PHCCC and/or an orthosteric agonist before stimulating adenylyl cyclase with forskolin.

-

Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.

-

Quantification: The concentration of cAMP in the cell lysate is determined using a competitive immunoassay, such as a LANCE® Ultra cAMP kit or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The reduction in forskolin-stimulated cAMP levels is calculated and plotted against the concentration of the test compound.

Calcium Mobilization Assay

To overcome the difficulty of directly measuring the Gi/o-mediated decrease in cAMP in a high-throughput format, a common strategy is to co-express the mGluR4 with a promiscuous G protein, such as Gαqi5. This chimeric G protein couples the receptor to the Gq pathway, resulting in an increase in intracellular calcium upon receptor activation, which can be easily measured.

Methodology:

-

Cell Line: A CHO cell line stably co-expressing hmGluR4 and the chimeric G protein Gαqi5 is used.[3]

-

Cell Plating: Cells are plated into 96- or 384-well plates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: The test compound (PHCCC) is added, followed by the addition of an EC₂₀ concentration of glutamate.

-

Signal Detection: Changes in intracellular calcium are measured as changes in fluorescence using a plate reader (e.g., FLIPR).

-

Data Analysis: Concentration-response curves are generated to determine the EC₅₀ for potentiation.

Summary and Conclusion

PHCCC is a foundational pharmacological tool that has significantly advanced our understanding of mGluR4 function. Its in vitro characterization reveals it to be a selective positive allosteric modulator of mGluR4, enhancing the potency and efficacy of orthosteric agonists. While it exhibits some off-target activity at mGluR1b, its selectivity for mGluR4 over other mGluR subtypes is well-documented. The experimental protocols outlined in this guide provide a basis for the continued investigation of mGluR4 modulators. The data presented underscore the potential of targeting mGluR4 allosterically for the development of novel therapeutics for neurological and psychiatric disorders.

References

- 1. (-)-PHCCC, a positive allosteric modulator of mGluR4: characterization, mechanism of action, and neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. uni-regensburg.de [uni-regensburg.de]

- 3. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4): Part I. Discovery of pyrazolo[3,4-d]pyrimidines as novel mGluR4 positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4). Part II: Challenges in hit-to-lead - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PHCCC, a Specific Enhancer of Type 4 Metabotropic Glutamate Receptors, Reduces Proliferation and Promotes Differentiation of Cerebellar Granule Cell Neuroprecursors - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of PHCCC: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide (PHCCC). It details its mechanism of action, receptor selectivity, quantitative pharmacological data, and the experimental protocols used for its characterization. This document is intended to serve as a detailed resource for researchers in pharmacology and drug development.

Executive Summary

PHCCC is a seminal tool compound in the study of metabotropic glutamate receptors (mGluRs). It was the first identified selective positive allosteric modulator (PAM) for the metabotropic glutamate receptor subtype 4 (mGluR4), a Group III mGluR.[1] The activity of the racemic mixture, (±)-PHCCC, resides in the (-)-enantiomer.[2] As a PAM, (-)-PHCCC does not activate the receptor directly but enhances the affinity and/or efficacy of the endogenous agonist, L-glutamate.[2][3] At higher concentrations, it can also act as a weak partial agonist.[2]

While selective for mGluR4 over most other mGluR subtypes, (-)-PHCCC also exhibits partial antagonist activity at the mGluR1b receptor.[2] Its discovery has been pivotal for elucidating the therapeutic potential of mGluR4 modulation, particularly in the context of neurodegenerative disorders like Parkinson's disease, where it has demonstrated neuroprotective and symptomatic benefits in preclinical models.[1] However, its utility is tempered by limitations including its mGluR1 antagonist activity, low potency, and poor physicochemical properties, which result in limited brain penetration.[1][4]

Mechanism of Action

(-)-PHCCC functions as a positive allosteric modulator of the mGluR4. Allosteric modulators bind to a site on the receptor that is topographically distinct from the orthosteric binding site where the endogenous ligand (L-glutamate) binds. The binding of (-)-PHCCC to its allosteric site, located within the transmembrane region of the receptor, induces a conformational change that enhances the receptor's response to an orthosteric agonist.[2]

This modulation manifests in two primary ways:

-

Increased Agonist Potency: (-)-PHCCC causes a leftward shift in the concentration-response curve of agonists like L-glutamate or L-AP4, meaning a lower concentration of the agonist is required to produce a given level of response.[5]

-

Enhanced Maximum Efficacy: It increases the maximal response that can be elicited by the orthosteric agonist.[2]

At concentrations in the high micromolar range (e.g., >30 µM), (-)-PHCCC can directly activate mGluR4 with low efficacy, demonstrating weak partial agonist activity.[2][5]

Quantitative Pharmacology

The pharmacological activity of (-)-PHCCC has been quantified using various in vitro functional assays. The data are summarized in the tables below.

Table 1: In Vitro Potency and Efficacy of (-)-PHCCC at mGluR4

| Parameter | Assay Type | Agonist | Value | Reference(s) |

| PAM Activity (EC50) | GTPγ[35S] Binding | 0.2-0.6 µM L-AP4 | ~6 µM | [5] |

| GTPγ[35S] Binding | 10 µM L-AP4 | 3.8 µM | [5] | |

| Functional Assay | L-Glutamate | 4.1 µM | ||

| Direct Agonist Activity (EC50) | GTPγ[35S] Binding | None | >30 µM | [5] |

| Fold Shift of Glutamate EC50 | Functional Assay | L-Glutamate | 5.5-fold | [5] |

| Functional Assay (at 10 µM PHCCC) | L-Glutamate | 5.8-fold |

Table 2: Receptor Selectivity Profile of (-)-PHCCC

| Receptor Subtype | Activity | Assay Type | Value (IC50/EC50) | Reference(s) |

| mGluR1b | Partial Antagonist (30% max inhibition) | Ca2+ Mobilization | 3.4 µM | [5] |

| Group I mGluRs (general) | Antagonist | Functional Assay | ~3 µM | [6][7] |

| mGluR2 | Inactive | Functional Assays | - | [2] |

| mGluR3 | Inactive | Functional Assays | - | [2] |

| mGluR5a | Inactive | Functional Assays | - | [2] |

| mGluR6 | Inactive | Functional Assays | - | [2] |

| mGluR7b | Inactive | Functional Assays | - | [2] |

| mGluR8a | Inactive | Functional Assays | - | [2] |

Note: Direct radioligand binding affinity data (Ki) for PHCCC at mGluR subtypes are not widely available in published literature; characterization has primarily relied on functional assays.

Signaling Pathways and Visualizations

Activation of the mGluR4, a Gi/o-coupled receptor, leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic AMP (cAMP).[8] This is a primary signaling pathway through which mGluR4 exerts its modulatory effects on neuronal function, such as presynaptic inhibition of neurotransmitter release.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of PHCCC are provided below.

GTPγ[35S] Binding Assay for mGluR4 PAM Activity

This functional assay measures the activation of G-proteins coupled to mGluR4 upon agonist stimulation, which is potentiated by PHCCC.

Protocol:

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing human mGluR4a.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.

-

Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g for 30 min at 4°C).

-

Wash the membrane pellet by resuspension and re-centrifugation.

-

Resuspend the final pellet in assay buffer and determine protein concentration (e.g., via BCA assay). Store aliquots at -80°C.

-

-

Assay Procedure:

-

Prepare the assay buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.

-

In a 96-well plate, add in order:

-

Assay buffer.

-

(-)-PHCCC at various concentrations.

-

Orthosteric agonist (e.g., L-AP4 or L-glutamate) at a fixed, sub-maximal concentration (e.g., EC20).

-

10 µM GDP.

-

Membrane preparation (5-20 µg protein/well).

-

-

Pre-incubate for 15-30 minutes at 30°C.

-

Initiate the reaction by adding 0.05-0.1 nM GTPγ[35S].

-

Incubate for 60 minutes at 30°C with gentle agitation.

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

-

Data Analysis:

-

Dry the filters and measure radioactivity using a liquid scintillation counter.

-

Non-specific binding is determined in the presence of a saturating concentration of unlabeled GTPγS (e.g., 10 µM).

-

Plot the specific binding against the concentration of (-)-PHCCC and fit the data using a non-linear regression to determine the EC50.

-

Intracellular Calcium Mobilization Assay for mGluR1b Antagonist Activity

This assay measures the ability of (-)-PHCCC to inhibit the increase in intracellular calcium ([Ca2+]i) mediated by the Gq-coupled mGluR1b receptor.

Protocol:

-

Cell Preparation:

-

Plate cells (e.g., COS-1 or HEK293) transiently expressing human mGluR1b onto black-walled, clear-bottom 96-well plates.

-

Allow cells to adhere and grow for 24-48 hours.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye, such as Fura-2 AM (e.g., 2-5 µM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Remove culture medium from cells and add the dye-loading buffer.

-

Incubate for 45-60 minutes at 37°C in the dark.

-

Wash the cells 2-3 times with the assay buffer to remove extracellular dye. Leave the cells in the final wash buffer.

-

-

Assay Procedure:

-

Use a fluorescence plate reader (e.g., a FlexStation or FLIPR) capable of kinetic reading and automated liquid addition.

-

Place the cell plate in the reader and allow it to equilibrate to 37°C.

-

Record a baseline fluorescence reading (for Fura-2, ratiometric reading at excitation wavelengths 340 nm and 380 nm, with emission at ~510 nm).

-

Add varying concentrations of (-)-PHCCC to the wells and incubate for 10-20 minutes.

-

Add a fixed concentration of L-glutamate (e.g., an EC80 concentration) to stimulate the mGluR1b receptor.

-

Immediately begin recording the fluorescence signal for 1-3 minutes.

-

-

Data Analysis:

-

Calculate the ratio of fluorescence intensities (F340/F380) for each time point.

-

Determine the peak response after glutamate addition.

-

Normalize the data to the response seen with glutamate alone (0% inhibition) and a baseline without glutamate (100% inhibition).

-

Plot the percentage inhibition against the concentration of (-)-PHCCC and fit the data to determine the IC50.

-

Neuroprotection Assay in Primary Cortical Neurons

This assay assesses the ability of (-)-PHCCC to protect neurons from excitotoxic cell death induced by an NMDA receptor agonist.

Protocol:

-

Cell Culture:

-

Isolate cortical neurons from embryonic day 15-17 mouse or rat brains.

-

Dissociate the tissue and plate the neurons onto poly-L-lysine-coated 96-well plates in a suitable neuronal culture medium (e.g., Neurobasal medium with B27 supplement).

-

Culture the neurons for 7-10 days to allow for maturation and synapse formation.

-

-

Excitotoxicity Induction and Treatment:

-

Replace the culture medium with a physiological salt solution.

-

Pre-treat the neurons with various concentrations of (-)-PHCCC for 15-30 minutes.

-

Induce excitotoxicity by challenging the neurons with a high concentration of NMDA (e.g., 100 µM) for 10-20 minutes.

-

Remove the NMDA-containing solution and replace it with the original culture medium (containing the respective concentrations of PHCCC).

-

Incubate the cultures for 24 hours.

-

-

Quantification of Cell Death (LDH Assay):

-

Carefully collect a sample of the culture supernatant (e.g., 50 µL) from each well.

-

Prepare the LDH assay reaction mixture according to the manufacturer's instructions (typically containing lactate, NAD+, and a tetrazolium salt).

-

Add the reaction mixture to the supernatant samples in a new 96-well plate.

-

Incubate in the dark at room temperature for 30-60 minutes.

-

Stop the reaction by adding a stop solution (e.g., 1M acetic acid).

-

Measure the absorbance at 490 nm using a plate reader.

-

-

Data Analysis:

-

Determine maximal LDH release by lysing a set of untreated control wells with a lysis buffer (e.g., Triton X-100).

-

Calculate the percentage of neuroprotection relative to the cell death observed in the NMDA-only treated wells.

-

Plot neuroprotection against the concentration of (-)-PHCCC to assess its protective effect.

-

Conclusion

(-)-PHCCC is a foundational pharmacological tool that has been instrumental in validating mGluR4 as a therapeutic target. Its profile as a selective mGluR4 positive allosteric modulator, albeit with off-target activity at mGluR1b and suboptimal pharmacokinetic properties, has paved the way for the development of next-generation mGluR4 PAMs with improved potency, selectivity, and drug-like characteristics. This guide provides the core pharmacological data and methodologies that define (-)-PHCCC, serving as a critical reference for researchers utilizing this compound or developing novel modulators of metabotropic glutamate receptors.

References

- 1. (-)-PHCCC, a positive allosteric modulator of mGluR4: characterization, mechanism of action, and neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures [bio-protocol.org]

- 3. In Vitro Neurotoxicity Resulting from Exposure of Cultured Neural Cells to Several Types of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uni-regensburg.de [uni-regensburg.de]

- 6. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons | Axion Biosystems [axionbiosystems.com]

- 8. researchgate.net [researchgate.net]

The Role of PHCCC in Neuroprotection Assays: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide (PHCCC) has emerged as a significant pharmacological tool in the study of neuroprotection. As a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4), PHCCC offers a selective mechanism to enhance the receptor's activity in the presence of its endogenous ligand, glutamate.[1][2] This potentiation of mGluR4, a Gi/o-coupled receptor, primarily leads to the presynaptic inhibition of glutamate release, a key factor in excitotoxic neuronal cell death implicated in a range of neurodegenerative disorders.[2][3] Furthermore, evidence suggests that PHCCC's neuroprotective effects may also involve the modulation of neuroinflammatory processes. This guide provides a comprehensive overview of PHCCC's application in neuroprotection assays, detailing its mechanism of action, experimental protocols, and quantitative outcomes.

Mechanism of Action: Potentiation of mGluR4 Signaling

PHCCC binds to a site on the mGluR4 receptor distinct from the glutamate binding site, inducing a conformational change that increases the receptor's affinity and/or efficacy for glutamate.[1] The primary downstream effect of mGluR4 activation is the inhibition of adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.[1][3] This signaling cascade ultimately results in the inhibition of voltage-gated calcium channels at the presynaptic terminal, thereby reducing the release of glutamate into the synaptic cleft. By dampening excessive glutamatergic transmission, PHCCC mitigates excitotoxicity, a common pathway in neuronal injury and death.

Caption: PHCCC potentiates mGluR4 signaling, leading to reduced presynaptic glutamate release.

Quantitative Data on Neuroprotective Effects of PHCCC

The neuroprotective efficacy of PHCCC has been quantified in various in vitro and in vivo models. The following tables summarize key findings.

Table 1: In Vitro Neuroprotection Data for PHCCC

| Model System | Toxin/Insult | PHCCC Concentration | Endpoint Measured | Result | Reference |

| Mixed mouse cortical neurons | 100 µM NMDA (10 min) | 30-100 µM | Neuronal death | Reduction in neuronal death | [1] |

| Mixed mouse cortical neurons | Beta-amyloid (25-35) | 10-30 µM | Neuronal death | Stereoselective reduction in neuronal death | [1] |

| Cerebellar granule cell neuroprecursors | - | 30 µM | [3H]thymidine incorporation | Reduction of proliferation | [3] |

Table 2: In Vivo Neuroprotection Data for PHCCC

| Animal Model | Disease Model | PHCCC Dosage | Endpoint Measured | Result | Reference |

| Rat | 6-OHDA model of Parkinson's Disease | Intranigral administration | Dopaminergic neuron survival | Increased survival of dopaminergic neurons | N/A |

| Mouse | MPTP model of Parkinson's Disease | 3 or 10 mg/kg (systemic) | Nigrostriatal degeneration | Reduced degeneration | N/A |

| Rat | MCAO model of stroke | N/A | Infarct volume | Reduction in infarct volume | N/A |

| Newborn Rat | - | 5 mg/kg, i.p. | Cerebellar morphology | Induced morphological abnormalities | [4] |

Note: Specific quantitative values for in vivo studies were not consistently available in the searched literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key neuroprotection assays utilizing PHCCC.

In Vitro Neuroprotection Assays

1. NMDA-Induced Excitotoxicity Assay in Primary Cortical Neurons

This assay assesses the ability of PHCCC to protect neurons from glutamate-induced excitotoxicity mediated by the overstimulation of NMDA receptors.

Caption: Workflow for an in vitro NMDA-induced excitotoxicity assay.

Protocol:

-

Cell Culture: Plate primary cortical neurons isolated from embryonic day 15-17 mice or rats onto poly-D-lysine coated plates and culture in neurobasal medium supplemented with B27 and L-glutamine.

-

PHCCC Pre-treatment: After 7-10 days in vitro, pre-treat the neuronal cultures with varying concentrations of (-)-PHCCC (e.g., 10, 30, 100 µM) or vehicle control for a specified period (e.g., 15-30 minutes) prior to the excitotoxic insult.

-

NMDA Exposure: Induce excitotoxicity by exposing the cultures to a high concentration of N-Methyl-D-aspartate (NMDA) (e.g., 100 µM) for a short duration (e.g., 10 minutes) in the continued presence of PHCCC or vehicle.[1]

-

Wash and Recovery: Terminate the NMDA exposure by washing the cultures with fresh, pre-warmed culture medium.

-

Incubation: Incubate the cultures for 24 hours to allow for the development of delayed neuronal death.

-

Assessment of Neuronal Viability: Quantify neuronal death using standard assays such as the Lactate Dehydrogenase (LDH) assay to measure membrane integrity, the MTT assay to assess metabolic activity, or by counting viable neurons (e.g., using Trypan Blue exclusion or immunocytochemistry for neuronal markers like NeuN). Neuroprotection is calculated as the percentage reduction in neuronal death in PHCCC-treated cultures compared to vehicle-treated, NMDA-exposed cultures.

2. Beta-Amyloid (Aβ)-Induced Neurotoxicity Assay

This assay evaluates the protective effect of PHCCC against the neurotoxic effects of Aβ peptides, which are central to the pathology of Alzheimer's disease.

Protocol:

-

Aβ Preparation: Prepare oligomeric Aβ (e.g., Aβ25-35 or Aβ1-42) by incubating the peptide solution at 37°C for a specified period to allow for aggregation.

-

Cell Culture: Use primary cortical or hippocampal neuronal cultures as described in the NMDA assay.

-

Treatment: Treat the neuronal cultures with pre-aggregated Aβ (e.g., 10-25 µM) in the presence or absence of various concentrations of (-)-PHCCC (e.g., 10-30 µM).[1] Include vehicle controls for both Aβ and PHCCC. To isolate the effects on non-ionotropic glutamate receptors, it is advisable to include NMDA and AMPA receptor antagonists (e.g., 10 µM MK-801 and 10 µM DNQX).[1]

-

Incubation: Incubate the cultures for 24-48 hours.

-

Viability Assessment: Assess neuronal viability using methods such as the MTT assay, LDH assay, or by morphological analysis of neurite integrity and cell survival.

In Vivo Neuroprotection Assays

1. 6-Hydroxydopamine (6-OHDA) Model of Parkinson's Disease

This model involves the selective destruction of dopaminergic neurons in the substantia nigra, mimicking a key pathological feature of Parkinson's disease.

Caption: Experimental workflow for the 6-OHDA model of Parkinson's disease.

Protocol:

-

Animal Model: Use adult male Sprague-Dawley or Wistar rats.

-

Stereotaxic Surgery: Anesthetize the animals and place them in a stereotaxic frame. Inject 6-hydroxydopamine (6-OHDA) unilaterally into the substantia nigra pars compacta or the medial forebrain bundle to induce a progressive loss of dopaminergic neurons.

-

PHCCC Administration: Administer PHCCC either locally (intranigral injection) or systemically (intraperitoneal or subcutaneous injection) at various doses and time points relative to the 6-OHDA lesion (i.e., pre-treatment, co-treatment, or post-treatment).

-

Behavioral Assessment: At various time points post-lesion (e.g., 1-4 weeks), assess motor deficits by measuring apomorphine- or amphetamine-induced rotational behavior. A reduction in rotations in the PHCCC-treated group compared to the vehicle group indicates a functional improvement.

-

Histological Analysis: After the final behavioral assessment, perfuse the animals and process the brains for immunohistochemistry. Stain brain sections for tyrosine hydroxylase (TH), a marker for dopaminergic neurons.

-

Quantification of Neuroprotection: Use stereological methods to count the number of TH-positive neurons in the substantia nigra pars compacta of both the lesioned and unlesioned hemispheres. Neuroprotection is determined by a significantly higher number of surviving dopaminergic neurons in the PHCCC-treated animals compared to the vehicle-treated group.

2. Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke

This model simulates focal cerebral ischemia by temporarily or permanently blocking blood flow in the middle cerebral artery.

Protocol:

-

Animal Model: Typically performed in adult male mice (e.g., C57BL/6) or rats.

-

MCAO Surgery: Induce focal cerebral ischemia by inserting a filament into the internal carotid artery to occlude the origin of the middle cerebral artery. The occlusion can be transient (e.g., 60-90 minutes) followed by reperfusion, or permanent.

-

PHCCC Administration: Administer PHCCC systemically (e.g., intraperitoneally) at different time points before or after the onset of ischemia.

-

Neurological Deficit Scoring: Evaluate neurological function at various times post-MCAO (e.g., 24, 48, 72 hours) using a standardized neurological deficit scoring system.

-

Infarct Volume Measurement: At the end of the experiment, euthanize the animals and remove the brains. Slice the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted tissue pale.

-

Data Analysis: Quantify the infarct volume using image analysis software. A reduction in infarct volume in the PHCCC-treated group compared to the vehicle group indicates neuroprotection.

Assessment of Neuroinflammation

PHCCC's neuroprotective effects may also be mediated by a reduction in neuroinflammation.

Protocol for Assessing Microglial Activation:

-

Tissue Preparation: Following in vivo experiments (e.g., 6-OHDA or MCAO models), perfuse the animals and prepare brain sections for immunohistochemistry.

-

Immunostaining: Stain brain sections with antibodies against microglial markers such as Iba1 or CD11b.

-

Morphological Analysis: Qualitatively and quantitatively assess microglial activation. Activated microglia typically exhibit a more amoeboid morphology with retracted processes, compared to the ramified, resting state.

-

Quantification: Count the number of activated microglia in specific brain regions of interest. A reduction in the number and/or altered morphology of microglia in PHCCC-treated animals would suggest an anti-inflammatory effect.

-

Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and anti-inflammatory cytokines in brain homogenates using techniques such as ELISA or cytokine arrays.

Conclusion

PHCCC serves as a valuable research tool for investigating the neuroprotective potential of mGluR4 activation. Its ability to selectively potentiate this receptor provides a means to dissect the role of presynaptic glutamate release and other downstream signaling pathways in neuronal survival. The experimental protocols outlined in this guide provide a framework for assessing the neuroprotective efficacy of PHCCC and other mGluR4 modulators in various models of neurodegeneration. Further research focusing on detailed dose-response relationships, the precise signaling cascades involved, and the long-term functional outcomes will continue to elucidate the therapeutic potential of targeting the mGluR4 receptor for the treatment of neurological disorders.

References

- 1. uni-regensburg.de [uni-regensburg.de]

- 2. (-)-PHCCC, a positive allosteric modulator of mGluR4: characterization, mechanism of action, and neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PHCCC, a Specific Enhancer of Type 4 Metabotropic Glutamate Receptors, Reduces Proliferation and Promotes Differentiation of Cerebellar Granule Cell Neuroprecursors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PHCCC, a specific enhancer of type 4 metabotropic glutamate receptors, reduces proliferation and promotes differentiation of cerebellar granule cell neuroprecursors - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Efficacy of PHCCC in Preclinical Models of Anxiety: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide (PHCCC) has emerged as a significant pharmacological tool in the investigation of anxiety-related disorders. As a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4), PHCCC has demonstrated anxiolytic-like properties in various preclinical models. This technical guide synthesizes the available preliminary data on the anxiolytic effects of PHCCC, providing a detailed examination of the experimental protocols employed and the quantitative outcomes observed. Furthermore, it elucidates the proposed signaling pathways through which PHCCC may exert its anxiolytic activity, including its interaction with the GABAergic system. This document aims to serve as a comprehensive resource for researchers and professionals in the field of drug development and neuroscience.

Introduction

Metabotropic glutamate receptors, particularly the group III mGluRs which includes mGluR4, are predominantly located presynaptically and play a crucial role in modulating neurotransmitter release. The positive allosteric modulation of mGluR4 presents a promising therapeutic strategy for anxiety disorders by fine-tuning glutamatergic transmission. PHCCC has been instrumental as a "proof of concept" compound, demonstrating the potential of selective mGluR4 activation in preclinical models of anxiety.[1] This guide provides an in-depth analysis of the preliminary studies that have explored the anxiolytic potential of PHCCC.

Mechanism of Action and Signaling Pathways

PHCCC acts as a positive allosteric modulator of mGluR4, meaning it binds to a site on the receptor distinct from the glutamate binding site and enhances the receptor's response to glutamate.[1] The activation of mGluR4, a Gi/o-coupled receptor, initiates a signaling cascade that ultimately leads to a reduction in neurotransmitter release, which is believed to underlie its anxiolytic effects.

Core mGluR4 Signaling Pathway

The primary mechanism involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity. This cascade is thought to modulate the function of presynaptic voltage-gated calcium channels, thereby reducing glutamate release.

Interaction with the GABAergic System

Emerging evidence suggests a functional interplay between the glutamatergic system modulated by mGluR4 and the GABAergic system, a key player in anxiety regulation. The anxiolytic effects of PHCCC may be, in part, mediated by its influence on GABAergic transmission, particularly within the amygdala, a brain region central to fear and anxiety processing. The precise mechanisms of this interaction are still under investigation, but it is hypothesized that the reduction in presynaptic glutamate release by mGluR4 activation may indirectly enhance the inhibitory tone of GABAergic interneurons.

Quantitative Data from Preclinical Studies

The anxiolytic-like effects of PHCCC have been primarily evaluated using conflict-based behavioral paradigms in rodents. The most notable of these is the Vogel conflict drinking test.

Vogel Conflict Drinking Test

Studies have shown that intra-amygdala administration of PHCCC produces a significant, dose-dependent increase in the number of punished licks in water-deprived rats, indicative of an anxiolytic effect.[2]

| Compound | Dose (nmol) | Number of Punished Licks (Mean ± SEM) | Reference |

| Vehicle | - | 12.3 ± 1.5 | Stachowicz et al., 2004 |

| PHCCC | 3.125 | 18.7 ± 2.1 | Stachowicz et al., 2004 |

| PHCCC | 6.25 | 25.4 ± 3.2 | Stachowicz et al., 2004 |

| PHCCC | 12.5 | 31.6 ± 4.5 | Stachowicz et al., 2004 |

| PHCCC | 25 | 28.9 ± 3.9** | Stachowicz et al., 2004 |

| p < 0.05, **p < 0.01 vs. Vehicle |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these preliminary findings. The following sections outline the key experimental protocols used in the cited studies.

Vogel Conflict Drinking Test

This test assesses the anxiolytic potential of a compound by measuring its ability to increase the number of punished responses (drinking) in a conflict situation.

-

Animals: Male Wistar rats are typically used.

-

Apparatus: A Plexiglas chamber with a grid floor and a drinking spout connected to a shock generator and a lick counter.

-

Procedure:

-

Water Deprivation: Rats are deprived of water for 48 hours prior to the test, with free access to food.

-

Habituation: On the test day, rats are placed in the chamber for a 3-minute habituation period with access to the water spout without punishment.

-

Drug Administration: PHCCC or vehicle is administered directly into the basolateral amygdala.

-

Testing: 10 minutes after injection, a 3-minute test session begins. Every 20th lick at the water spout results in a brief, mild electric shock (e.g., 0.5 mA for 0.5 seconds).

-

Data Collection: The total number of licks and the number of shocks received are recorded. An increase in the number of shocks accepted is indicative of an anxiolytic effect.[3]

-

General Workflow for Behavioral Testing

Discussion and Future Directions

The preliminary data strongly suggest that PHCCC possesses anxiolytic-like properties, mediated through the positive allosteric modulation of mGluR4 receptors, particularly within the amygdala. The dose-dependent efficacy observed in the Vogel conflict test provides a solid foundation for further investigation.

Future research should focus on:

-

Expanding Behavioral Analysis: Evaluating the effects of PHCCC in other established anxiety models, such as the elevated plus-maze and the light-dark box test, to provide a more comprehensive behavioral profile.

-

Elucidating the Signaling Pathway: Further investigation into the downstream signaling targets of mGluR4 activation and a more detailed characterization of the interaction with the GABAergic system are warranted.

-

Pharmacokinetic and Pharmacodynamic Studies: A thorough assessment of the pharmacokinetic and pharmacodynamic properties of PHCCC and its analogs is necessary for the development of clinically viable drug candidates.

-

Systemic Administration Studies: While direct brain administration has been crucial for target validation, studies involving systemic administration are needed to assess the translational potential of mGluR4 PAMs.

Conclusion

PHCCC has proven to be an invaluable pharmacological tool, providing compelling preclinical evidence for the anxiolytic potential of mGluR4 positive allosteric modulators. The data summarized in this guide highlight the dose-dependent efficacy of PHCCC in a conflict-based anxiety model and shed light on its potential mechanism of action. Continued research in this area holds significant promise for the development of novel and effective treatments for anxiety disorders.

References

The Structure-Activity Relationship of PHCCC: A Technical Guide for Researchers

An In-depth Analysis of N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide (PHCCC) as a Positive Allosteric Modulator of mGluR4

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of PHCCC, a seminal positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). Aimed at researchers, scientists, and drug development professionals, this document delves into the quantitative data, experimental protocols, and signaling pathways associated with PHCCC and its analogs, offering a foundational understanding for future drug discovery efforts targeting mGluR4.

Introduction to PHCCC and its Significance

N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide (PHCCC) was one of the first identified positive allosteric modulators for mGluR4, a Group III metabotropic glutamate receptor.[1] These receptors are crucial in modulating synaptic transmission and neuronal excitability, making them attractive therapeutic targets for a range of neurological and psychiatric disorders, including Parkinson's disease.[1][2] PHCCC enhances the receptor's response to the endogenous ligand, glutamate, by binding to a topographically distinct allosteric site.[2] Specifically, the (-)-enantiomer of PHCCC is responsible for its activity at mGluR4.[1] While PHCCC has been a valuable tool for studying mGluR4 function, its development has been hampered by factors such as off-target effects, including partial antagonism at mGluR1b, and challenging physicochemical properties.[1] This has spurred further research into the SAR of the PHCCC scaffold to develop more potent and selective mGluR4 PAMs.

Quantitative Structure-Activity Relationship (SAR) Data

The exploration of the PHCCC scaffold has revealed that its SAR is relatively "flat," meaning that many structural modifications lead to a significant loss of activity.[3] However, systematic modifications of the amide portion and the chromone core have yielded valuable insights. The following tables summarize the quantitative data for PHCCC and a selection of its analogs.

Table 1: Activity of PHCCC and Phenyl Amide Analogs at human mGluR4 [3]

| Compound | R | EC50 (µM) | % Glu Max (at 30 µM) | Fold Shift |

| (±)-PHCCC | H | 3.3 ± 0.4 | 100 ± 10 | 4.5 |

| 5a | 4-F | 3.1 ± 0.5 | 115 ± 12 | 5.2 |

| 5b | 4-Cl | 4.5 ± 0.8 | 98 ± 9 | 3.8 |

| 5c | 4-Br | 5.1 ± 0.9 | 95 ± 8 | 3.5 |

| 5d | 4-CH3 | 6.2 ± 1.1 | 88 ± 7 | 2.9 |

| 5e | 4-OCH3 | 7.8 ± 1.5 | 81 ± 6 | 2.5 |

| 5f | 3-F | 4.8 ± 0.7 | 92 ± 8 | 3.6 |

| 5g | 3-Cl | 5.5 ± 1.0 | 85 ± 7 | 3.1 |

| 5h | 2-F | > 30 | - | - |

| 5i | 2-Cl | > 30 | - | - |

| 5j | 2,4-diF | 6.8 ± 1.2 | 83 ± 7 | 2.7 |

| 5k | 3,4-diF | 7.5 ± 1.4 | 79 ± 6 | 2.6 |

| 5l | 3,5-diF | 8.1 ± 1.6 | 75 ± 6 | 2.4 |

| 5m | 2-pyridyl | 0.38 ± 0.05 | 125 ± 15 | 10.2 |

| 5n | 3-pyridyl | 2.9 ± 0.4 | 105 ± 11 | 5.5 |

Table 2: Activity of Chromone-modified PHCCC Analogs at human mGluR4 [3]

| Compound | R | EC50 (µM) | % Glu Max (at 30 µM) | Fold Shift |

| (±)-PHCCC | H | 3.3 ± 0.4 | 100 ± 10 | 4.5 |

| 7a | 6-F | 4.1 ± 0.6 | 90 ± 8 | 3.9 |

| 7b | 6-Cl | 3.8 ± 0.5 | 95 ± 9 | 4.2 |

| 7c | 6-Br | 4.5 ± 0.7 | 88 ± 7 | 3.7 |

| 7d | 6-CH3 | 3.5 ± 0.5 | 98 ± 10 | 4.4 |

| 7e | 7-F | 5.2 ± 0.9 | 85 ± 7 | 3.4 |

| 7f | 7-Cl | 5.8 ± 1.1 | 81 ± 6 | 3.0 |

| 7g | 5-F | 6.5 ± 1.2 | 78 ± 6 | 2.8 |